![molecular formula C11H9F2N3O2 B2401910 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1234981-40-8](/img/structure/B2401910.png)
3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Description
3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful for a variety of purposes, including in the development of new drugs and therapies.
Scientific Research Applications
Anticancer Applications
- A study by Ravinaik et al. (2021) demonstrated that substituted benzamides, similar in structure to 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Applications in Imaging and Diagnostics
- A 2013 study synthesized a derivative of 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide for potential use as a PET (Positron Emission Tomography) imaging agent in the detection of B-Raf(V600E) mutations in cancers (Wang et al., 2013).
Anti-Inflammatory and Anti-Cancer Agents
- Research by Gangapuram et al. (2009) focused on synthesizing derivatives of 1,3,4-oxadiazol, related to 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, which exhibited both anti-inflammatory and anti-cancer properties (Gangapuram et al., 2009).
Antimicrobial Applications
- A study by Latthe et al. (2007) indicated that compounds structurally related to 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide showed promising antimicrobial activities, superior to some reference drugs (Latthe et al., 2007).
Antitubercular Activity
- Nayak et al. (2016) reported the synthesis of N-aryl-4-amide derivatives, structurally similar to 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, demonstrating significant antitubercular activities against Mycobacterium tuberculosis (Nayak et al., 2016).
properties
IUPAC Name |
3,4-difluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2/c1-6-15-10(18-16-6)5-14-11(17)7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRKAXXNXVBXRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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